



## K145: Application Notes and Protocols for Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | K145      |           |
| Cat. No.:            | B15609897 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**K145** is a selective, orally bioavailable inhibitor of sphingosine kinase-2 (SphK2), an enzyme that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2][3][4] In the context of leukemia, SphK2 is implicated in pro-survival signaling. Inhibition of SphK2 by **K145** has been shown to suppress the growth of leukemia cells by inducing apoptosis, making it a compound of significant interest for leukemia research and therapeutic development.[1][2][4] These application notes provide an overview of **K145**'s mechanism of action and detailed protocols for its use in in vitro and in vivo leukemia models.

## **Mechanism of Action**

**K145** is a thiazolidine-2,4-dione analogue that acts as a selective, substrate-competitive inhibitor of SphK2.[2][3][4] It does not significantly inhibit the activity of Sphingosine Kinase-1 (SphK1) or other related kinases at effective concentrations.[4] The primary mechanism of **K145** in leukemia cells involves the following steps:

- Inhibition of SphK2: **K145** directly binds to the sphingosine binding pocket of SphK2, preventing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P).[1][2]
- Suppression of S1P Levels: This inhibition leads to a decrease in intracellular levels of the pro-survival signaling lipid, S1P.[1][2]



- Inhibition of Downstream Signaling: The reduction in S1P levels results in the deactivation of downstream pro-survival signaling pathways, notably the ERK and Akt pathways.[1][2]
- Induction of Apoptosis: By suppressing these critical survival signals, **K145** induces programmed cell death (apoptosis) in leukemia cells.[1][2][4]

### **Data Presentation**

Table 1: In Vitro Efficacy of K145 in Leukemia Cell Lines

| Cell Line | Leukemia<br>Type                              | Assay<br>Type      | Endpoint  | K145<br>Concentr<br>ation | Result                                      | Referenc<br>e |
|-----------|-----------------------------------------------|--------------------|-----------|---------------------------|---------------------------------------------|---------------|
| U937      | Human<br>Histiocytic<br>Lymphoma              | Viability<br>Assay | IC50      | 4.3 μΜ                    | Inhibition of cell growth                   | [3][4]        |
| NKL       | Large<br>Granular<br>Lymphocyti<br>c Leukemia | Viability<br>Assay | IC50      | 4.24 μM (at<br>48h)       | Decrease<br>in cell<br>viability            | [5]           |
| TL-1      | Large<br>Granular<br>Lymphocyti<br>c Leukemia | Viability<br>Assay | IC50      | 2.73 μM (at<br>48h)       | Decrease<br>in cell<br>viability            | [5]           |
| U937      | Human<br>Histiocytic<br>Lymphoma              | Western<br>Blot    | p-ERK     | Not<br>specified          | Inhibition of<br>ERK<br>phosphoryl<br>ation | [1][4]        |
| U937      | Human<br>Histiocytic<br>Lymphoma              | Western<br>Blot    | p-Akt     | Not<br>specified          | Inhibition of<br>Akt<br>phosphoryl<br>ation | [1][4]        |
| U937      | Human<br>Histiocytic<br>Lymphoma              | Apoptosis<br>Assay | Apoptosis | Not<br>specified          | Induction<br>of<br>apoptosis                | [1][4]        |



Table 2: In Vivo Efficacy of K145 in Leukemia Xenograft

Models

| Animal<br>Model              | Cell Line<br>Implanted          | Treatmen<br>t Route        | K145<br>Dosage     | Treatmen<br>t Duration | Result                                          | Referenc<br>e |
|------------------------------|---------------------------------|----------------------------|--------------------|------------------------|-------------------------------------------------|---------------|
| Nude Mice                    | U937                            | Intraperiton<br>eal        | Not<br>specified   | Not<br>specified       | Significant inhibition of tumor growth          | [1][2]        |
| Nude Mice                    | U937                            | Oral<br>Administrat<br>ion | 50 mg/kg           | 15 days                | Significant inhibition of tumor growth          | [1][6]        |
| BALB/c<br>Mice<br>(Syngeneic | JC (Murine<br>Breast<br>Cancer) | Not<br>specified           | 20 and 35<br>mg/kg | Not<br>specified       | Significant<br>inhibition of<br>tumor<br>growth | [1][2]        |

## **Mandatory Visualization**





#### Click to download full resolution via product page

Caption: **K145** inhibits SphK2, leading to decreased S1P and subsequent downregulation of pro-survival ERK and Akt signaling, ultimately inducing apoptosis in leukemia cells.

# Experimental Protocols Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of K145 on leukemia cells.

#### Materials:

- Leukemia cell line (e.g., U937)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- **K145** (stock solution in DMSO)



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- · 96-well plates
- Multichannel pipette
- Plate reader

#### Procedure:

- Seed leukemia cells in a 96-well plate at a density of 5 x  $10^3$  to 1 x  $10^4$  cells/well in 100  $\mu$ L of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
- Prepare serial dilutions of K145 in complete culture medium from a concentrated stock solution.
- Add 100 μL of the K145 dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- $\bullet$  Carefully remove the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.



# Protocol 2: Western Blot Analysis for Phospho-ERK and Phospho-Akt

Objective: To assess the effect of **K145** on the phosphorylation status of key downstream signaling proteins.

#### Materials:

- Leukemia cells treated with K145 (as in Protocol 1)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescence substrate
- Imaging system

#### Procedure:

- Treat leukemia cells with **K145** at the desired concentrations for the specified time.
- Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
- Denature 20-30 μg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.



- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
- Quantify band intensities and normalize to the total protein and/or loading control (GAPDH).





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent | PLOS One [journals.plos.org]
- 2. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer







agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Sphingosine kinase-2 is overexpressed in large granular lymphocyte leukemia and promotes survival through Mcl-1 PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [K145: Application Notes and Protocols for Leukemia Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609897#k145-applications-in-leukemia-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com